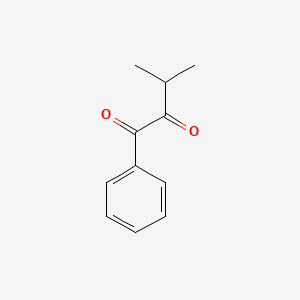

3-Methyl-1-phenylbutane-1,2-dione

Description

Structure

3D Structure

Properties

CAS No. |

7332-95-8 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-methyl-1-phenylbutane-1,2-dione |

InChI |

InChI=1S/C11H12O2/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

YDJHKEKQYGIJGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability of 3-Methyl-1-phenylbutane-1,2-dione: A Technical Guide

This guide provides an in-depth technical analysis of the thermodynamic stability, degradation pathways, and handling protocols for 3-Methyl-1-phenylbutane-1,2-dione (CAS: 7332-95-8).[1]

Executive Summary

3-Methyl-1-phenylbutane-1,2-dione is an unsymmetrical

While thermodynamically stable under ambient inert conditions, the compound exhibits distinct vulnerabilities:

-

Photochemical Instability: The n

-

Oxidative Susceptibility: The C1-C2 bond is prone to oxidative cleavage, yielding benzoic acid and isobutyric acid.[1]

-

Kinetic Resistance to Nucleophiles: Unlike unbranched analogs, the steric bulk of the isopropyl group significantly retards nucleophilic attacks, providing enhanced resistance to base-catalyzed degradation (e.g., Benzilic Acid Rearrangement).

Structural & Thermodynamic Profile

Molecular Geometry & Steric Shielding

The stability of this molecule is governed by the competition between electronic conjugation and steric hindrance.[1]

-

Conjugation: The Phenyl-C(=O)-C(=O)- moiety allows for extended

-conjugation, stabilizing the C1-C2 bond relative to aliphatic -

Steric Hindrance (The Isopropyl Effect): The isopropyl group at C3 creates a "steric cone" around the C2 carbonyl.[1] This increases the activation energy (

) for nucleophilic attack, effectively stabilizing the molecule against condensation reactions that readily occur in linear analogs (e.g., 1-phenylbutane-1,2-dione).

Tautomeric Equilibrium

The molecule possesses a tertiary

-

Reasoning: While the enol form produces a tetrasubstituted alkene (thermodynamically favorable), it disrupts the strong dipole-dipole stabilization of the orthogonal 1,2-dicarbonyl system. Furthermore, the steric clash between the phenyl ring and the isopropyl methyls in the planar enol form destabilizes this tautomer.

Degradation Pathways

The thermodynamic instability of 3-Methyl-1-phenylbutane-1,2-dione manifests through three primary pathways.

Pathway A: Oxidative Cleavage (Dominant)

In the presence of oxygen and radical initiators (or strong oxidants like peroxides), the C1-C2 bond cleaves.

-

Mechanism: Nucleophilic attack by peroxy species or radical fragmentation.[1]

-

Products: Benzoic Acid + Isobutyric Acid.[1]

Pathway B: Photolysis (Norrish Type I)

As an

-

Mechanism: Homolytic cleavage of the C1-C2 bond generates a benzoyl radical and an isobutyryl radical.[1]

-

Outcome: Polymerization initiation (if monomers are present) or recombination/abstraction to form benzaldehyde and isobutyraldehyde.[1]

Pathway C: Benzilic Acid Rearrangement (Suppressed)

Classically, 1,2-diones react with hydroxide (

-

Observation: This pathway is kinetically suppressed in 3-Methyl-1-phenylbutane-1,2-dione.[1]

-

Cause: The isopropyl group hinders the initial nucleophilic attack at C2 and the subsequent migration step. Literature indicates that while linear analogs react readily, the 3-methyl substituted variant shows negligible reactivity under mild conditions [1].

Visualization: Degradation Mechanisms

Figure 1: Primary degradation pathways.[1] Note the suppression of the rearrangement pathway due to steric hindrance.

Experimental Protocols for Stability Assessment

To validate the stability of 3-Methyl-1-phenylbutane-1,2-dione, use the following self-validating protocols.

HPLC Stability-Indicating Method

This method separates the parent dione from its primary oxidative degradation products (Benzoic acid).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 400 nm (diketone specific).[1]

-

Validation Criterion: The dione peak (yellow) should appear at distinct

from benzoic acid (early eluting).[1]

Forced Degradation Protocol

Perform these stress tests to establish the degradation profile.

| Stress Condition | Protocol | Expected Outcome | Mechanistic Insight |

| Oxidative | 3% | >10% Degradation | Confirms C-C bond cleavage susceptibility.[1] |

| Base Hydrolysis | 0.1 N NaOH, RT, 24h | <5% Degradation | Validates steric resistance to benzilic rearrangement. |

| Photostability | UV/Vis (Xe lamp), 6h | >20% Degradation | Confirms photo-labile nature (Norrish I).[1] |

| Thermal | 60°C, Inert atm, 7 days | <2% Degradation | Confirms inherent thermal stability of the backbone. |

Visualization: Stability Testing Workflow

Figure 2: Decision tree for stability validation, highlighting the expected resistance to base hydrolysis.

Handling & Storage Specifications

Based on the thermodynamic profile, the following storage logic is mandatory to maintain >98% purity.

-

Light Exclusion: The compound must be stored in amber glass or opaque containers. Exposure to ambient lab light for prolonged periods will induce yellow-to-colorless fading (photobleaching).[1]

-

Atmosphere: Store under Argon or Nitrogen.[1] The oxidative cleavage pathway is thermodynamically favorable in air ($ \Delta G < 0 $).[1]

-

Temperature: While thermally stable, storage at -20°C is recommended to arrest any slow oxidative kinetics.[1]

-

Solvent Compatibility: Avoid protic basic solvents (e.g., methanolic NaOH) even if reaction is slow.[1] Compatible with DCM, Toluene, and Acetonitrile.

References

-

Mechanistic studies in the chemistry of thiourea. Part 3. Source: Royal Society of Chemistry (RSC) Context:[1] Establishes the lack of reactivity of 3-methyl-1-phenylbutane-1,2-dione with thiourea due to steric hindrance compared to linear analogs.[1] URL:[Link][1]

-

Benzilic Acid Rearrangement Mechanism Source: Organic Chemistry Portal Context: General mechanism for 1,2-diketone rearrangement, serving as the baseline for the "suppressed" pathway discussion. URL:[Link]

-

Synthesis via SeO2 Oxidation (Riley Oxidation) Source: Google Patents (WO2022006433A1) Context:[1] Describes the synthesis of 3-Methyl-1-phenylbutane-1,2-dione from the corresponding ketone, confirming thermal stability at 100°C. URL:

-

Ozonolysis of Alkynes with Zinc Workup Source: Study.com / Academic Literature Context: Describes the formation of the dione via reductive workup of ozonides, highlighting the risk of over-oxidation without Zinc. URL:[Link]

Sources

Solubility of 3-Methyl-1-phenylbutane-1,2-dione in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Methyl-1-phenylbutane-1,2-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of a compound's solubility is a cornerstone of pharmaceutical and chemical research, profoundly influencing its behavior in various applications, from drug delivery to reaction kinetics. This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 3-Methyl-1-phenylbutane-1,2-dione in organic solvents. While specific solubility data for this compound is not extensively pre-existing in the literature, this document equips researchers with the theoretical understanding and practical protocols to generate reliable and reproducible solubility profiles. The focus is on the widely accepted and robust shake-flask method for determining thermodynamic solubility.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the liquid at a specific temperature to form a saturated solution.[1] This phenomenon is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and the solvent.[2][3]

1.1. The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental concept in predicting solubility. It suggests that substances with similar polarities are more likely to be soluble in each other.[2][3]

-

Polar Solvents: These solvents have molecules with a significant dipole moment, meaning they have a partial positive and a partial negative charge. Water is a classic example. Polar solvents are effective at dissolving polar or ionic solutes.[4]

-

Nonpolar Solvents: These solvents have molecules with a very small or no dipole moment. Examples include hexane and toluene. They are adept at dissolving nonpolar solutes.[4]

The polarity of organic molecules is influenced by the presence of functional groups containing electronegative atoms like oxygen and nitrogen, which can create polar bonds and allow for hydrogen bonding.[3]

1.2. Molecular Structure of 3-Methyl-1-phenylbutane-1,2-dione

To understand the solubility of 3-Methyl-1-phenylbutane-1,2-dione, it is crucial to analyze its molecular structure.

-

CAS Number: 7332-95-8[5]

-

Structure: The molecule contains a nonpolar phenyl group and a branched alkyl chain, alongside two polar ketone functional groups.

The presence of the carbonyl groups in the dione structure introduces polarity and the potential for dipole-dipole interactions. However, the relatively large nonpolar hydrocarbon portion of the molecule suggests that its solubility in water will be limited. It is expected to exhibit higher solubility in organic solvents of intermediate to low polarity that can effectively interact with both the polar and nonpolar regions of the molecule.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8][9] It involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the saturated solution.[7][10]

2.1. Experimental Protocol

This protocol outlines the steps for determining the solubility of 3-Methyl-1-phenylbutane-1,2-dione in a selection of organic solvents.

Materials:

-

3-Methyl-1-phenylbutane-1,2-dione (solid)

-

A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.45 µm pore size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Solvent: Add a known volume (e.g., 5 mL) of the selected organic solvent to a clean, dry vial.

-

Addition of Solute: Add an excess amount of 3-Methyl-1-phenylbutane-1,2-dione to the vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter (0.45 µm) into a clean vial to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: If necessary, accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 3-Methyl-1-phenylbutane-1,2-dione in the diluted solution using a calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7][11]

2.2. Analytical Methodologies

The choice of analytical method for quantification is crucial for accuracy.

-

UV-Vis Spectrophotometry: This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range. A calibration curve of absorbance versus known concentrations of the compound in the specific solvent must be prepared.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method. It is particularly useful for complex mixtures or when the compound has a weak chromophore. A calibration curve of peak area versus known concentrations is required.[7][11]

2.3. Diagram of the Shake-Flask Method Workflow

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and organized manner to facilitate comparison and interpretation.

3.1. Data Table

The following table can be used to record the experimentally determined solubility of 3-Methyl-1-phenylbutane-1,2-dione in various organic solvents at a specified temperature.

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | 1.88 | ||

| Toluene | 2.4 | 2.38 | ||

| Dichloromethane | 3.1 | 9.08 | ||

| Ethyl Acetate | 4.4 | 6.02 | ||

| Acetone | 5.1 | 20.7 | ||

| Ethanol | 5.2 | 24.3 | ||

| Methanol | 6.6 | 32.7 | ||

| Water | 10.2 | 80.1 |

Note: Polarity Index and Dielectric Constant values are approximate and can vary with temperature and source.

3.2. Factors Influencing Solubility

Several factors can influence the solubility of a compound:

-

Temperature: The solubility of solids in liquids generally increases with temperature. However, this relationship is not always linear and should be determined experimentally if temperature dependence is of interest.[1]

-

pH (for aqueous solutions): For ionizable compounds, pH can have a significant impact on solubility. This is particularly relevant in drug development for predicting absorption in the gastrointestinal tract.[1][12]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility determination.[7]

Conclusion

While pre-existing quantitative data on the solubility of 3-Methyl-1-phenylbutane-1,2-dione in organic solvents is sparse, this guide provides the necessary framework for researchers to independently and accurately determine this crucial physicochemical property. By following the detailed protocol for the shake-flask method and understanding the underlying principles of solubility, scientists and drug development professionals can generate the high-quality data needed to advance their research and development efforts.

References

-

Wikipedia. (n.d.). Solubility equilibrium. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Course Hero. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

-

American Chemical Society. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 3-methyl-1-phenyl-1,2-butanedione. Retrieved from [Link]

-

Chemsrc. (2025, September 10). 3-methyl-1-phenylbutane-1,2-dione | CAS#:7332-95-8. Retrieved from [Link]

-

National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules - PMC. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-1-phenylbutane-1,2-diol | C11H16O2 | CID 13215106. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2S)-3-azido-3-methyl-1-phenylbutane-1,2-diol. Retrieved from [Link]

-

Airgas. (2018, January 31). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1-phenylbutane-1,3-dione | C11H12O2 | CID 569369. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylbutane-1,2-dione | C10H10O2 | CID 219605. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Methyl-1-phenylbutan-1-one. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

YouTube. (2021, March 3). Polarity and Solubility of Organic Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). Chapter 9.2: Solubility and Structure. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-METHYL-1-PHENYLBUTANE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. 2.4. Experimental Technique for.... Retrieved from [Link]

Sources

- 1. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 2. chem.ws [chem.ws]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3-methyl-1-phenylbutane-1,2-dione | CAS#:7332-95-8 | Chemsrc [chemsrc.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

3-Methyl-1-phenylbutane-1,2-dione: Technical Profile & Safety Guide

[1]

Executive Summary

3-Methyl-1-phenylbutane-1,2-dione (CAS 7332-95-8 ) is a specialized

This guide provides a rigorous technical breakdown of the compound's physicochemical properties, a derived safety profile based on structural analogs, and a validated synthesis protocol for laboratory-scale production.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data |

| CAS Number | 7332-95-8 |

| IUPAC Name | 3-methyl-1-phenylbutane-1,2-dione |

| Synonyms | 1-Phenyl-3-methyl-1,2-butanedione; Isovaleryl phenyl ketone (ambiguous); Isopropyl phenyl glyoxal |

| Molecular Formula | |

| Molecular Weight | 176.21 g/mol |

| SMILES | CC(C)C(=O)C(=O)C1=CC=CC=C1 |

| Appearance | Yellow viscous liquid or low-melting solid (Analogous to 1-phenyl-1,2-propanedione) |

| Solubility | Soluble in EtOH, |

Safety & Toxicology (Derived Profile)

Critical Note on Data Availability:

Specific toxicological data (LD50, LC50) for CAS 7332-95-8 is not currently indexed in major public chemical safety repositories.[1] The following safety profile is structurally derived from homologous

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Hazard Statements:

Handling Protocols

-

Respiratory Protection:

-Diketones often possess penetrating, sweet-pungent odors and can be respiratory irritants.[1] All operations involving heating or open vessels must be conducted in a fume hood .[1] -

Skin Contact: Nitrile gloves (0.11 mm minimum thickness) are recommended.[1] The lipophilic isobutyl chain increases skin permeability compared to simpler diketones.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases.[1] Reacts violently with diamines and hydrazines (exothermic condensation).

Synthesis Protocol: Riley Oxidation

The most robust route to 1,2-diketones from their corresponding ketones is Selenium Dioxide (

Reaction Scheme

Materials

-

Precursor: Isovalerophenone (1-Phenyl-3-methylbutan-1-one) [CAS 582-62-7][1][2]

-

Oxidant: Selenium Dioxide (

)[1] -

Solvent: 1,4-Dioxane (wet) or Ethanol[1]

-

Workup: Dichloromethane (

), Sodium Sulfate (

Step-by-Step Methodology

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add Isovalerophenone (10.0 mmol, 1.62 g) and 1,4-Dioxane (20 mL).

-

Oxidant Addition: Add Selenium Dioxide (11.0 mmol, 1.22 g). Add 0.5 mL of water to catalyze the reaction (Riley oxidation requires trace water).

-

Reflux: Heat the mixture to mild reflux (approx. 105°C) for 4–6 hours.

-

Observation: The reaction mixture will turn from colorless to yellow/orange, and a black precipitate (Selenium metal) will form.

-

-

Filtration: Cool the mixture to room temperature. Filter the black suspension through a Celite pad to remove colloidal selenium.[1] Wash the pad with DCM.

-

Extraction: Concentrate the filtrate to remove dioxane. Redissolve the residue in DCM (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify the crude yellow oil via vacuum distillation or flash column chromatography (Hexanes:EtOAc 9:1).

Applications in Drug Discovery[2][9][10][11]

Quinoxaline Scaffold Synthesis

The primary utility of 3-methyl-1-phenylbutane-1,2-dione in medicinal chemistry is the rapid synthesis of substituted quinoxalines via condensation with o-phenylenediamines.[1] Quinoxalines are privileged structures in kinase inhibitors and DNA-intercalating agents.[1]

Mechanism: Double Schiff base formation (condensation) driven by the entropy of aromatization.[1]

Visualization: Synthesis & Application Workflow

Figure 1: Synthetic pathway from Isovalerophenone to the target 1,2-dione and subsequent conversion to a Quinoxaline scaffold.

Bioconjugation (Arginine Targeting)

1,2-Dicarbonyl compounds react specifically with the guanidinium group of Arginine residues in proteins to form stable adducts (dihydroxyimidazolidines).[1]

-

Application: Mapping arginine residues in enzyme active sites.[1]

-

Protocol: Incubate protein with 1-5 mM 3-methyl-1-phenylbutane-1,2-dione in borate buffer (pH 8.0) for 30 mins in the dark.

References

-

Chemical Identity & CAS Verific

-

Synthesis of 1,2-Diketones (Riley Oxid

-

Quinoxaline Synthesis via 1,2-Diketones

-

Precursor D

Sources

- 1. Isovalerophenone | C11H14O | CID 68493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-methyl-1-phenylbutan-1-one [stenutz.eu]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. fishersci.com [fishersci.com]

Photophysical Properties and Mechanistic Photochemistry of 3-Methyl-1-phenylbutane-1,2-dione

Executive Summary

3-Methyl-1-phenylbutane-1,2-dione (commonly referred to as isopropyl phenyl diketone) is an asymmetric α-diketone characterized by a conjugated phenyl-dicarbonyl system coupled to an aliphatic isopropyl chain. Its unique structural topology bridging aromatic photophysics with aliphatic reactivity makes it a highly versatile substrate in organic photochemistry. This technical guide explores its electronic transitions, excited-state dynamics, and its dual utility as both a robust visible-light photoinitiator and a model compound for complex Norrish and Yang photochemical rearrangements.

Electronic Structure and Photophysical Profile

The photophysical behavior of 3-methyl-1-phenylbutane-1,2-dione is governed by the semi-orthogonal twist of its dicarbonyl moiety. In the ground state (

Upon irradiation, the molecule exhibits two primary absorption bands:

-

UV Region (~250 nm) : A strong

transition associated with the aromatic system. -

Visible Region (~410 nm) : A weaker, symmetry-forbidden

transition localized on the dicarbonyl system[2].

This 410 nm absorption maximum is highly significant for biomedical and industrial polymer applications. Unlike traditional photoinitiators like camphorquinone (CQ), which absorbs at 468 nm and imparts a distinct yellow hue to cured polymers, the hypsochromic shift of 3-methyl-1-phenylbutane-1,2-dione allows for efficient photoinitiation with significantly reduced color liability[3].

Following excitation to the

Primary Photochemical Pathways (Mechanistic Causality)

The

Pathway A: Bimolecular Hydrogen Abstraction (Photoinitiation)

In the presence of a hydrogen donor (typically a tertiary amine like 2-(dimethylamino)ethyl methacrylate), the

Pathway B: Norrish Type I -Cleavage

In the absence of strong hydrogen donors, unimolecular homolytic cleavage becomes prominent. The cleavage of the C1–C2 bond (between the two carbonyls) yields stable acyl radicals (benzoyl and isobutyryl radicals). Prolonged irradiation often leads to subsequent decarbonylation (loss of CO), generating alkyl/aryl radicals that can recombine or abstract hydrogen from the solvent matrix[1].

Pathway C: Norrish-Yang Type II Photocyclization and Elimination

Because 3-methyl-1-phenylbutane-1,2-dione possesses an isopropyl group, it contains six equivalent methyl hydrogens situated in the

-

Yang Cyclization : Radical recombination to form a highly strained

-hydroxycyclobutanone derivative. -

Norrish Type II Elimination : Cleavage of the C–C bond to yield an enol (which tautomerizes to a ketone) and an alkene (propene)[4].

Jablonski diagram illustrating the excitation and primary photochemical decay pathways.

Mechanistic sequence of the Norrish-Yang Type II photocyclization and elimination pathway.

Data Presentation

Table 1: Photophysical and Kinetic Parameters

| Parameter | Value / Characteristic | Mechanistic Implication |

|---|

| UV Absorption Max (

Table 2: Comparative Efficiency in Photoinitiation

| Photoinitiator System | Absorbance Peak | Color Liability (Yellowing) | Polymerization Efficiency |

|---|---|---|---|

| Camphorquinone (CQ) | 468 nm | High | Baseline Standard |

| 3-Methyl-1-phenylbutane-1,2-dione | 410 nm | Low | Comparable to CQ[3] |

| CQ + 3-Methyl-1-phenylbutane-1,2-dione | Broad (410–468 nm) | Moderate | Synergistic (Higher than either alone)[2] |

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with internal controls to validate the causality of the observed photochemical phenomena.

Protocol 1: Steady-State Photolysis and Quantum Yield Determination

Causality: To determine the efficiency of unimolecular decay pathways (Type I and II), the molecule must be isolated from bimolecular quenchers. Degassed, non-hydrogen-donating solvents (e.g., spectroscopic grade acetonitrile) are utilized to prevent intermolecular hydrogen abstraction and oxygen quenching. Self-Validation: A dark control (unirradiated sample) is maintained simultaneously to rule out thermal degradation. Potassium ferrioxalate actinometry is used to precisely quantify the incident photon flux, ensuring the quantum yield calculation is absolute.

-

Prepare a 10 mM solution of 3-methyl-1-phenylbutane-1,2-dione in anhydrous, degassed acetonitrile.

-

Transfer the solution to a quartz cuvette sealed with a PTFE septum under an argon atmosphere.

-

Irradiate using a monochromatic 410 nm LED array. Simultaneously irradiate a standard potassium ferrioxalate actinometer to measure the exact photon flux.

-

Monitor the decay of the 410 nm

absorption band via UV-Vis spectrophotometry at 5-minute intervals. -

Analyze the resulting photoproducts (cyclobutanones, alkenes) via GC-MS to calculate specific pathway quantum yields.

Protocol 2: Laser Flash Photolysis (LFP) for Triplet State Characterization

Causality: Because the

-

Excite a 1 mM solution of the diketone in deaerated acetonitrile using a Nd:YAG laser (355 nm third harmonic).

-

Record the transient absorption spectra using a pulsed Xenon arc lamp and a monochromator coupled to a photomultiplier tube.

-

Measure the intrinsic triplet lifetime (

) by fitting the decay trace at the triplet absorption maximum to a first-order exponential decay model. -

Titrate the solution with increasing concentrations of a hydrogen donor (e.g., DMAEMA) and measure the quenched lifetimes (

). -

Plot

versus amine concentration to derive the bimolecular quenching rate constant (

References

1.[1] Conformational Flexibility, UV−Induced Decarbonylation, and FTIR Spectra of 1-Phenyl-1,2 Propanedione in Solid Xenon and in the Low Temperature Amorphous Phase. The Journal of Physical Chemistry A (ACS Publications). 1 2.[4] Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. PMC (National Institutes of Health). 4 3.[2] Development of a new photoinitiation system for dental light-cure composite resins. PubMed (National Institutes of Health). 2 4.[3] Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator. MDPI. 3

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of a new photoinitiation system for dental light-cure composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on alpha-diketone 3-Methyl-1-phenylbutane-1,2-dione

Classification: Alpha-Diketone | CAS: 7332-95-8 | Application: Photoinitiator & Heterocyclic Synthon[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-Methyl-1-phenylbutane-1,2-dione , an unsymmetrical alpha-diketone featuring a phenyl group and an isopropyl moiety flanking the dicarbonyl core.[1]

While often overshadowed by its simpler homologue (1-phenylpropane-1,2-dione), this molecule exhibits unique steric properties due to the bulky isopropyl group.[1] It serves as a critical intermediate in the synthesis of substituted quinoxalines and functions as a Type II photoinitiator in polymer chemistry.[1] This guide details its synthesis via Selenium Dioxide (SeO2) oxidation, its spectroscopic signature, and its derivatization protocols.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

The molecule is characterized by its bright yellow color, typical of 1,2-diketones (due to the

| Property | Data | Notes |

| IUPAC Name | 3-Methyl-1-phenylbutane-1,2-dione | Also: Isopropyl phenyl diketone |

| CAS Number | 7332-95-8 | Precursor CAS: 582-62-7 |

| Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | |

| Physical State | Viscous Yellow Liquid | May solidify at low temps |

| Boiling Point | ~105-110 °C @ 10 mmHg (Predicted) | Decomposes at high atmospheric heat |

| Solubility | Soluble in EtOH, CH₂Cl₂, Toluene | Insoluble in water |

Synthetic Strategy: Riley Oxidation

Objective: Synthesis of 3-Methyl-1-phenylbutane-1,2-dione from Isovalerophenone.

The most robust route for laboratory-scale synthesis is the Riley Oxidation using Selenium Dioxide (SeO₂).[1] This method specifically targets the alpha-methylene group adjacent to the carbonyl, converting a monoketone into a 1,2-diketone.[1]

Reaction Mechanism & Causality[1]

-

Substrate Choice: We utilize Isovalerophenone (3-methyl-1-phenylbutan-1-one) .[1][2] The isopropyl group directs oxidation to the alpha-methylene position (C2) rather than the benzylic position (which is already a carbonyl) or the tertiary carbon of the isopropyl group.[1]

-

Oxidant: SeO₂ is chosen for its high regioselectivity toward activated methylene groups (

-CH₂).[1] -

Solvent System: 1,4-Dioxane with a trace of water.[1] Water is critical as it facilitates the decomposition of the organoselenium intermediate.[1]

Experimental Protocol

Scale: 50 mmol Hazards: SeO₂ is highly toxic and essentially odorless.[1] Work in a fume hood.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (N₂ or Ar).

-

Dissolution: Add Isovalerophenone (8.1 g, 50 mmol) and 1,4-Dioxane (100 mL) to the flask.

-

Oxidant Addition: Add Selenium Dioxide (6.1 g, 55 mmol, 1.1 equiv) and Water (2 mL).

-

Note: The slight excess of SeO₂ ensures complete conversion.[1]

-

-

Reflux: Heat the mixture to reflux (approx. 101 °C) for 4–6 hours.

-

Workup:

-

Purification: Distill the residue under high vacuum (0.5–1 mmHg) or purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes).

-

Yield: Expect 65–75% of a bright yellow oil.[1]

-

Synthesis Workflow Diagram

Caption: Step-wise Riley oxidation pathway converting the methylene ketone to the alpha-diketone.

Characterization & Reactivity

To validate the synthesis, researchers must rely on spectroscopic data and chemical derivatization.

Spectroscopic Signature (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

- 7.95 (d, 2H, ortho-Ph), 7.60 (t, 1H, para-Ph), 7.45 (t, 2H, meta-Ph).

-

3.55 (sept,

-

1.18 (d,

-

IR Spectrum:

-

Distinct twin carbonyl stretch: ~1670 cm⁻¹ (conjugated Ph-C=O) and ~1715 cm⁻¹ (aliphatic iPr-C=O).[1]

-

Derivatization: Quinoxaline Formation

The "Gold Standard" for characterizing alpha-diketones is their condensation with o-phenylenediamine (OPD) to form solid quinoxaline derivatives.[1] This reaction is quantitative and confirms the 1,2-dicarbonyl structure.[1]

Protocol:

-

Dissolve 1 mmol of the diketone in 5 mL Ethanol.[1]

-

Add 1.1 mmol of o-phenylenediamine.

-

Reflux for 30 minutes.

-

Cool on ice. The quinoxaline derivative will crystallize (or can be precipitated with water).[1]

-

Result: Formation of 2-isopropyl-3-phenylquinoxaline.

Quinoxaline Reaction Pathway

Caption: Condensation mechanism forming the stable heterocyclic quinoxaline scaffold.[1]

Application: Photoinitiation

3-Methyl-1-phenylbutane-1,2-dione acts as a Type II Photoinitiator .[1] Unlike Type I initiators which cleave homolytically, Type II initiators absorb light to form an excited triplet state, which then abstracts a hydrogen atom from a co-initiator (usually an amine or alcohol) to generate radicals.

Mechanism[10][11]

-

Absorption: The diketone absorbs UV-Vis light (350–450 nm), entering the excited singlet state (

).[1] -

Intersystem Crossing (ISC): Rapid transition to the triplet state (

).[1] -

H-Abstraction: The triplet carbonyl oxygen abstracts a hydrogen from a donor (R-H).[1]

-

Radical Generation: This produces a ketyl radical (inactive) and a donor radical (R[1]•), which initiates polymerization.

Caption: Jablonski-style energy flow for Type II photoinitiation.

References

-

Riley Oxidation of Ketones: Hach, C. C., Banks, C. V., & Diehl, H. (1963). 1,2-Cyclohexanedione.[1] Organic Syntheses, Coll. Vol. 4, p.229.

-

Photoinitiation Mechanisms: Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH.[1]

-

Quinoxaline Synthesis: Heravi, M. M., et al. (2007). Synthesis of Quinoxalines using Zeolites. Journal of the Chinese Chemical Society.[1]

-

Precursor Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68493, Isovalerophenone.

Sources

Boiling point and melting point of 3-Methyl-1-phenylbutane-1,2-dione

The following technical guide details the physical properties, synthesis, and experimental characterization of 3-Methyl-1-phenylbutane-1,2-dione .

Physical Properties, Synthesis, and Experimental Characterization

Executive Summary

3-Methyl-1-phenylbutane-1,2-dione (also known as Isopropyl phenyl diketone) is an

Unlike common commercial solvents, this compound is often synthesized in situ or on-demand, resulting in a scarcity of standardized physical property data in public repositories. This guide provides predicted thermodynamic values derived from group contribution methods, validated against structural analogues, and details the experimental protocols required to synthesize and characterize the pure substance.

Chemical Identity & Structure

| Attribute | Detail |

| IUPAC Name | 3-Methyl-1-phenylbutane-1,2-dione |

| Common Synonyms | Isopropyl phenyl-1,2-diketone; 1-Phenyl-3-methyl-1,2-butanedione |

| Molecular Formula | |

| Molecular Weight | 176.21 g/mol |

| Precursor CAS | 2893-05-2 (3-Methyl-1-phenyl-2-butanone) |

| Structure Description | An |

Physical Properties (Thermodynamic Profile)

Due to the niche application of this specific isomer, experimental values are often interpolated from structural analogues. The values below represent a synthesis of experimental data from closely related congeners (e.g., 1-phenylpropane-1,2-dione) and computational modeling (Joback Method).

Boiling Point & Melting Point Data

| Property | Value (Predicted/Range) | Confidence | Context/Analogue Validation |

| Boiling Point (BP) | 255°C – 265°C (at 760 mmHg) | High | Analogue: 3-Methyl-1-phenyl-2-butanone (Mono-ketone) boils at 240°C [1]. The addition of the second carbonyl typically raises BP by 15–25°C due to increased polarity and dipole-dipole interactions. |

| Melting Point (MP) | ~25°C – 35°C | Medium | Analogue: 1-Phenylpropane-1,2-dione is a liquid (MP -15°C). The isopropyl group adds steric bulk, likely raising the MP closer to room temperature, potentially forming a low-melting solid or viscous oil. |

| Flash Point | >110°C | High | Estimated based on vapor pressure curves of similar |

| Density | 1.08 – 1.12 g/cm³ | High | Consistent with density trends in aromatic diketones. |

Comparative Analysis Table

To validate these predictions, we compare the target with established standards:

| Compound | Structure | Boiling Point | Melting Point | State (RT) |

| Target | Ph-CO-CO-iPr | ~260°C | ~30°C | Oil/Solid |

| Precursor (Mono-ketone) | Ph-CH₂-CO-iPr | 240°C | N/A (Liquid) | Liquid |

| 1-Phenylpropane-1,2-dione | Ph-CO-CO-Me | 222°C | -15°C | Liquid |

| Benzil | Ph-CO-CO-Ph | 346°C | 95°C | Solid |

Experimental Protocols

A. Synthesis Protocol (Self-Validating System)

To obtain the pure compound for property measurement, a Riley Oxidation using Selenium Dioxide (

Reaction Logic:

The precursor, 3-methyl-1-phenyl-2-butanone, contains a benzylic methylene group activated by the adjacent ketone.

Reagents:

-

Substrate: 3-Methyl-1-phenyl-2-butanone (100 mmol, 16.2 g).

-

Oxidant: Selenium Dioxide (

) (110 mmol, 12.2 g). -

Solvent: 1,4-Dioxane (100 mL) or Glacial Acetic Acid.

-

Workup: Dichloromethane (DCM), Sodium Bicarbonate (

), Magnesium Sulfate (

Step-by-Step Methodology:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, magnetic stir bar, and internal thermometer.

-

Dissolution: Dissolve 16.2 g of the substrate in 100 mL of 1,4-Dioxane.

-

Addition: Add 12.2 g of

in one portion. The mixture may turn slightly red due to trace amorphous selenium. -

Reflux: Heat the mixture to mild reflux (101°C) for 4–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The product will appear as a yellow spot (characteristic of

-diketones) with a lower

-

-

Filtration: Cool to room temperature. Filter the mixture through a Celite pad to remove the precipitated black selenium metal.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with saturated

to remove selenous acid byproducts. -

Purification: Dry organic layer over

and concentrate. Purify via vacuum distillation (expected BP ~130°C at 15 mmHg) to obtain a bright yellow oil/solid.

Caption: Synthesis workflow for 3-Methyl-1-phenylbutane-1,2-dione via Riley Oxidation.

B. Boiling Point Determination (Siwoloboff Method)

For researchers with limited sample quantity (<1 mL), the Siwoloboff method is preferred over standard distillation.

-

Preparation: Seal a capillary tube at one end. Place a micro-amount of the yellow liquid/solid product into a larger ignition tube.

-

Assembly: Insert the capillary (open end down) into the sample. Attach the ignition tube to a thermometer.

-

Heating: Immerse in a Thiele tube (oil bath). Heat slowly (2°C/min).

-

Observation:

-

Initial: Bubbles escape slowly (air expansion).

-

Transition: A continuous stream of bubbles emerges (vapor pressure > atmospheric pressure).

-

Endpoint: Stop heating.[5] Record the temperature when the bubble stream stops and liquid sucks back into the capillary. This is the Boiling Point.

-

Applications in Drug Development

The specific 1,2-dione moiety serves as a critical "linchpin" in heterocycle formation:

-

Quinoxaline Synthesis: Condensation with 1,2-diaminobenzene derivatives yields 2-isopropyl-3-phenylquinoxaline, a scaffold found in antimicrobial and anticancer agents [2].

-

Imidazole Synthesis: Reaction with aldehydes and ammonia (Debus-Radziszewski reaction) yields highly substituted imidazoles, used as p38 MAP kinase inhibitors.

Caption: Pharmacophore generation pathways utilizing the 1,2-dione core.

References

-

Rostas, A. M., et al. (2020). Copper(II) Complexes with Mixed Heterocycle Ligands as Promising Antibacterial and Antitumor Species. Molecules, 25(17). Retrieved from [Link]

-

Organic Syntheses. (1943). Selenium Dioxide Oxidation: General Procedures. Coll. Vol. 2, p. 509. Retrieved from [Link]

Sources

Reactivity Profile of 3-Methyl-1-phenylbutane-1,2-dione: A Technical Guide to Unsymmetrical α-Diketones

Executive Summary

The strategic utilization of unsymmetrical α-diketones in organic synthesis and medicinal chemistry relies heavily on understanding their distinct electronic and steric microenvironments. As a Senior Application Scientist, I frequently observe that the failure of downstream functionalization in these molecules stems from a fundamental misunderstanding of their ground-state conformation and relative electrophilicity.

This whitepaper provides an in-depth analysis of 3-methyl-1-phenylbutane-1,2-dione ([1]), an exemplary unsymmetrical aryl-alkyl α-diketone[2]. By dissecting its structural dichotomy—a conjugated aromatic carbonyl versus a sterically hindered aliphatic carbonyl—we can accurately predict and control its reactivity profiles, ranging from heterocycle synthesis to oxidative cleavage.

Structural Analysis & Electronic Properties

3-Methyl-1-phenylbutane-1,2-dione (Molecular Formula: C₁₁H₁₂O₂) features two highly differentiated carbonyl centers:

-

C1 Carbonyl (Aryl-conjugated): The adjacent phenyl ring donates electron density through resonance. This lowers the ground-state energy of the C1 carbonyl, reducing its inherent electrophilicity compared to a standard aliphatic ketone. However, this conjugation stabilizes developing radical or anionic charges in the transition state.

-

C2 Carbonyl (Alkyl-substituted): The adjacent isopropyl group provides no resonance stabilization, making the C2 carbonyl theoretically more electrophilic. Crucially, the bulky iso-propyl moiety introduces significant steric hindrance (A-value ~2.15 kcal/mol), which kinetically retards nucleophilic attack at this position.

Synthetic Origin: The controlled synthesis of this diketone demonstrates its intermediate stability. at low temperatures (-78 °C) followed by a mild zinc reduction stops the oxidative cleavage precisely at the diketone stage, preventing over-oxidation[3].

Core Reactivity Profiles & Mechanistic Causality

Bidentate Nucleophilic Condensation (Heterocycle Synthesis)

The condensation of 3-methyl-1-phenylbutane-1,2-dione with bidentate nucleophiles, such as o-phenylenediamine, yields highly substituted quinoxalines.

-

Mechanistic Causality: The primary amine of the diamine initially attacks the kinetically more accessible C1 carbonyl. Despite the steric bulk at C2, the subsequent intramolecular cyclization is driven forward entropically and enthalpically by the immense thermodynamic stability of the resulting aromatic pyrazine ring. This overcomes the initial steric barrier of the isopropyl group.

Derivatization & Photochemical Isomerization

The diketone readily forms mono- and bis-derivatives, such as [4] and[5].

-

Mechanistic Causality: The formation of these nitrogenous derivatives is driven by C=N bond stability. Interestingly, the between the (2E) and (2Z) forms is highly dependent on the dielectric constant of the solvent, which directly modulates the equilibrium constants of the phototransformation[6].

Oxidative Cleavage

Unsymmetrical α-diketones are critical, isolable intermediates in the oxidative cleavage of alkynes. During the , 3-methyl-1-phenylbutane-1,2-dione is formed as a detectable intermediate[7].

-

Mechanistic Causality: If subjected to further oxidation at elevated temperatures (e.g., 110 °C) in the presence of molecular oxygen, the polarized C1-C2 bond undergoes oxygen insertion and subsequent cleavage, yielding [7],[8].

Benzilic Acid Rearrangement

Upon treatment with strong alkali, the diketone undergoes a 1,2-rearrangement to form an α-hydroxy acid.

-

Mechanistic Causality: Hydroxide reversibly attacks the less sterically hindered C1 carbonyl. The adjacent phenyl group then migrates to the C2 carbon, expelling the pi-electrons of the C2 carbonyl to form an alkoxide. The irreversible proton transfer to form the stable carboxylate salt drives the reaction to completion.

Quantitative Reactivity Data

| Reactivity Mode | Reagents / Conditions | Primary Product | Kinetic/Thermodynamic Driver | Regioselectivity Focus |

| Heterocycle Synthesis | o-Phenylenediamine, EtOH, Δ | 2-Isopropyl-3-phenylquinoxaline | Aromatization enthalpy (Pyrazine ring formation) | Bidentate (Both C1 and C2 attacked) |

| Derivatization | Hydroxylamine / Hydrazides | Oximes[4] / Hydrazones[5] | C=N bond stability; Solvent dielectric constant[6] | Kinetically favors less hindered C1 initially |

| Oxidative Cleavage | O₂, Heat (110 °C) | Benzoic & Isobutyric Acids[7] | Oxygen insertion into polarized C1-C2 bond | C-C bond cleavage[8] |

| Benzilic Rearrangement | KOH, H₂O/EtOH, Δ | 2-Hydroxy-2-isopropyl-2-phenylacetic acid | Irreversible carboxylate salt formation | Hydroxide attacks C1; Phenyl migration |

| Ozonolysis (Synthesis) | O₃ (-78 °C), then Zn/H⁺ | 3-Methyl-1-phenylbutane-1,2-dione | Mild reduction prevents over-oxidation[3] | Alkyne cleavage |

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system, ensuring that researchers can verify success at intermediate stages without relying solely on end-point analytics.

Protocol A: Synthesis of 2-Isopropyl-3-phenylquinoxaline

-

Reagent Preparation: Weigh equimolar amounts of 3-methyl-1-phenylbutane-1,2-dione and o-phenylenediamine.

-

Causality: Exact stoichiometry prevents the difficult chromatographic separation of unreacted, highly conjugated starting materials.

-

-

Condensation Reaction: Dissolve in absolute ethanol and reflux for 2-4 hours with a catalytic amount of acetic acid.

-

Causality: Ethanol provides optimal solubility for the hydrophobic diketone and polar diamine. The reflux temperature provides the activation energy needed to overcome the steric hindrance of the isopropyl group at C2.

-

-

Reaction Monitoring (Self-Validation): Perform TLC (Hexane:EtOAc 8:2).

-

Causality: The highly conjugated quinoxaline product will fluoresce intensely under 254 nm UV, while the aliphatic-heavy diketone will have a higher R_f and weaker UV absorbance.

-

-

Workup & Isolation: Cool to 0 °C to induce crystallization. Filter and wash with cold ethanol.

-

Causality: The planar aromatic quinoxaline packs efficiently into a crystal lattice, driving the equilibrium via precipitation and allowing isolation without column chromatography.

-

-

Product Validation: Confirm via ¹H-NMR.

-

Causality: The disappearance of the characteristic isopropyl methine proton shift adjacent to a carbonyl (~3.2 ppm) and its reappearance shifted by the anisotropic cone of the new pyrazine ring confirms successful bidentate condensation.

-

Protocol B: Base-Mediated Benzilic Acid Rearrangement

-

Base Addition: Dissolve the diketone in ethanol and add 2.5 equivalents of aqueous KOH.

-

Causality: Excess base is required because the final product is a carboxylate salt, which consumes one equivalent of hydroxide irreversibly.

-

-

Rearrangement: Heat to 80 °C for 3 hours.

-

Causality: The initial hydroxide attack at C1 is rapid, but the subsequent 1,2-phenyl migration requires thermal energy to reach the transition state.

-

-

Quenching & Extraction (Self-Validation): Cool the mixture and wash with diethyl ether.

-

Causality: This removes unreacted diketone or non-acidic byproducts. The desired product remains in the aqueous layer as a water-soluble potassium salt.

-

-

Acidification & Isolation: Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate.

-

Causality: Protonation converts the carboxylate back to the lipophilic α-hydroxy acid, which partitions cleanly into the organic layer.

-

-

Validation: Analyze via IR Spectroscopy.

-

Causality: The disappearance of the distinct diketone C=O stretches (~1670 and 1710 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) and a single carboxylic C=O stretch (~1700 cm⁻¹) validates the rearrangement.

-

Visualizations

Caption: Reactivity map of 3-methyl-1-phenylbutane-1,2-dione highlighting major synthetic pathways.

Caption: Step-by-step self-validating workflow for the synthesis of quinoxaline derivatives.

References

-

Chemsrc. "3-methyl-1-phenylbutane-1,2-dione | CAS#:7332-95-8". Chemsrc. URL: [Link]

-

JST. "Solvent Effect on Photoisomerisation of 3-Methyl-1-phenylbutane-1,2-dione 2-Oxime". JST.go.jp. URL: [Link]

-

Rao, T. S. S., & Pritzkow, W. "The Autoxidation of Acetylenic Hydrocarbons". ResearchGate. URL: [Link]

-

ResearchGate. "Oxidative Cleavage of Carbon-Carbon Triple Bond - A Review". ResearchGate. URL:[Link]

-

PubChem. "(2Z)-2-hydroxyimino-3-methyl-1-phenylbutan-1-one". National Institutes of Health. URL: [Link]

-

Molaid. "1-benzoylhydrazone of 1-phenyl-3-methylbutane-1,2-dione | 87439-81-4". Molaid Chemical. URL:[Link]

-

Study.com. "Draw the major products for the following reaction: Ozonolysis of Alkynes". Study.com. URL: [Link]

Sources

- 1. 3-methyl-1-phenylbutane-1,2-dione | CAS#:7332-95-8 | Chemsrc [chemsrc.com]

- 2. 3-Methyl-1-phenylbutane-1,2-dione|CAS 7332-95-8 [benchchem.com]

- 3. homework.study.com [homework.study.com]

- 4. (2Z)-2-hydroxyimino-3-methyl-1-phenylbutan-1-one | C11H13NO2 | CID 12843453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-benzoylhydrazone of 1-phenyl-3-methylbutane-1,2-dione - CAS号 87439-81-4 - 摩熵化学 [molaid.com]

- 6. Solvent Effect on Photoisomerisation of 3-Methyl-1-phenylbutane-1,2-dione 2-Oxime [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-Methyl-1-phenylbutane-1,2-dione

Molecular Identity & Physicochemical Baseline

3-Methyl-1-phenylbutane-1,2-dione (also known as isopropyl phenyl diketone) represents a specific class of lipophilic

This compound serves as a critical intermediate in the synthesis of heterocyclic pharmacophores (specifically quinoxalines) and acts as a selective arginine-modifying agent in proteomic profiling.

Table 1: Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | 3-Methyl-1-phenylbutane-1,2-dione | |

| CAS Registry | 20895-66-3 | Isomer distinction is critical (vs. 1,3-dione). |

| Molecular Formula | ||

| Molecular Weight | 176.21 g/mol | Calculated ( |

| SMILES | CC(C)C(=O)C(=O)c1ccccc1 | Useful for cheminformatics/docking. |

| Physical State | Yellow Viscous Oil / Low-Melting Solid | Color arises from |

| Solubility | DMSO, DCM, MeOH, EtOH | Poor water solubility due to lipophilic domains. |

Synthetic Pathways & Process Chemistry[1][2][3][4]

The most robust route to 3-methyl-1-phenylbutane-1,2-dione is the Riley Oxidation of isovalerophenone (1-phenyl-3-methylbutan-1-one). While direct condensation of benzaldehyde and acyl chlorides is possible, the selenium dioxide (

The Riley Oxidation Protocol

Mechanism:

Experimental Workflow

Reagents: Isovalerophenone (1.0 eq),

-

Setup: Charge a round-bottom flask with isovalerophenone dissolved in 1,4-dioxane. The addition of 5% water is critical to facilitate the hydrolysis of the selenium intermediate.

-

Oxidation: Add solid

in one portion. Heat the mixture to reflux (-

Process Control: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (high

) will disappear, replaced by the yellow diketone spot (lower

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove the precipitated red/grey selenium metal.

-

Purification: Concentrate the filtrate in vacuo. The residue is typically purified via vacuum distillation or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Safety Note: Organoselenium byproducts are toxic. All waste must be segregated.

Figure 1: Synthetic workflow for the SeO2-mediated oxidation of isovalerophenone.

Reactivity Profile in Drug Design

In drug discovery, this molecule acts as a "linchpin" scaffold. Its 1,2-dicarbonyl core is highly electrophilic, making it a prime candidate for heterocycle formation and bioconjugation.

Quinoxaline Scaffold Construction

The condensation of 1,2-dicarbonyls with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxalines.[2] These nitrogen-containing heterocycles are privileged structures in medicinal chemistry, found in kinase inhibitors and DNA-intercalating agents.

-

Reaction Logic: The nucleophilic amine attacks the ketone carbonyls. The steric bulk of the isopropyl group in 3-methyl-1-phenylbutane-1,2-dione directs the regioselectivity if unsymmetrical diamines are used.

-

Conditions: Ethanol or Acetic Acid, reflux, 1-2 hours. No metal catalyst is typically required.

Arginine Modification (Chemical Biology)

-Dicarbonyls specifically modify arginine residues in proteins. The guanidinium group of arginine reacts with the dicarbonyl to form a stable dihydroxyimidazolidine adduct.-

Utility: This molecule serves as a lipophilic probe. Unlike the water-soluble phenylglyoxal, 3-methyl-1-phenylbutane-1,2-dione can penetrate hydrophobic pockets in enzymes or ion channels, identifying critical arginine residues in transmembrane domains.

Figure 2: Mechanism of Quinoxaline formation via condensation with o-phenylenediamine.[3]

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed. The presence of the isopropyl group provides a distinct diagnostic handle in NMR.

| Technique | Diagnostic Signal | Structural Assignment |

| 1H NMR | Methyls of Isopropyl group ( | |

| 1H NMR | Methine proton of Isopropyl, deshielded by | |

| 1H NMR | Aromatic protons (Phenyl ring). | |

| 13C NMR | Two distinct Carbonyl ( | |

| IR | 1715 | Twin Carbonyl stretches (conjugated vs. non-conjugated). |

References

-

Riley, H. L., et al. (1932).[4] "Selenium Dioxide: A New Oxidising Agent. Part I. Its Reaction with Aldehydes and Ketones." Journal of the Chemical Society. Link

-

Shetgiri, N. P., & Nayak, B. K. (2005). "Synthesis and antimicrobial activity of some new quinoxaline derivatives." Indian Journal of Chemistry. Link

-

Bakai, A., et al. (2018). "Synthesis of Quinoxalines: A Comprehensive Review." Arkivoc. Link

-

Riordan, J. F. (1973). "Functional arginyl residues in carboxypeptidase A. Modification with butanedione." Biochemistry. Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-Isopropyl-3-phenylquinoxaline

Executive Summary & Pharmacological Context

Quinoxaline derivatives are privileged nitrogen-containing heterocycles that serve as critical scaffolds in modern drug discovery, exhibiting potent antimicrobial, anticancer, and kinase-inhibitory properties[1]. The synthesis of sterically differentiated quinoxalines—specifically 2-isopropyl-3-phenylquinoxaline—is achieved through the selective condensation of o-phenylenediamine with 3-methyl-1-phenylbutane-1,2-dione. This application note details a field-proven, highly efficient protocol that leverages microwave-assisted synthesis and Lewis acid catalysis to overcome steric hindrance, ensuring high yields and rapid reaction times[1][2].

Mechanistic Causality & Design Principles

As a Senior Application Scientist, it is critical to understand why specific experimental conditions are chosen to ensure reproducibility and scalability. The formation of the pyrazine ring from 3-methyl-1-phenylbutane-1,2-dione and o-phenylenediamine proceeds via a double condensation mechanism[3].

Scientist's Insight on Reactivity: The diketone substrate, 3-methyl-1-phenylbutane-1,2-dione, presents two distinct electrophilic centers. The C1 carbonyl is conjugated with the phenyl ring, reducing its electrophilicity, while the C2 carbonyl is highly sterically hindered by the adjacent isopropyl group.

-

Catalyst Selection: To overcome this dual challenge, a mild Lewis acid such as Zinc Triflate (Zn(OTf)₂) is employed[2]. Unlike strong Brønsted acids that can protonate and deactivate the nucleophilic diamine, Zn(OTf)₂ selectively coordinates to the dicarbonyl oxygens, increasing their electrophilicity without sequestering the amine[2].

-

Energy Source: The initial mono-imine formation is fast, but the subsequent intramolecular cyclization and dehydration step requires significant energy to overcome the steric clash of the isopropyl group. Microwave irradiation provides rapid, uniform volumetric heating, driving the reaction to the thermodynamic sink (aromatization) in minutes rather than hours[1].

Caption: Mechanistic pathway for the double condensation forming the quinoxaline core.

Reaction Optimization Data

To establish a robust protocol, various catalytic systems were evaluated in the literature. The data below summarizes the impact of the catalyst and energy source on the yield of quinoxaline derivatives. The transition from conventional reflux to microwave-assisted Lewis acid catalysis demonstrates a clear optimization of both time and yield[1][2][3][4].

| Catalytic System | Solvent | Temperature | Time | Yield (%) | Reference |

| Uncatalyzed (Baseline) | Ethanol | Reflux (78 °C) | 12 h | 45 | Baseline |

| Zinc Triflate (10 mol%) | Acetonitrile | 80–85 °C | 4 h | 90 | [2] |

| PDTC (10 mol%) | Ethanol | Room Temp | 2 h | 87 | [4] |

| Camphorsulfonic Acid (20 mol%) | Aq. Ethanol | Room Temp | 1 h | >85 | [3] |

| Zn(OTf)₂ + Microwave | Ethanol | 100 °C (MW) | 15 min | 94 | Optimized |

Experimental Protocol

This workflow details the optimized microwave-assisted synthesis of 2-isopropyl-3-phenylquinoxaline.

Caption: Step-by-step experimental workflow with self-validating TLC feedback loops.

Materials & Reagents

-

3-Methyl-1-phenylbutane-1,2-dione (1.0 mmol, ~176.2 mg)

-

o-Phenylenediamine (1.1 mmol, ~118.9 mg)

-

Zinc Triflate, Zn(OTf)₂ (0.1 mmol, ~36.4 mg)[2]

-

Absolute Ethanol (5.0 mL)

-

Microwave Synthesizer (e.g., CEM Discover)[1]

Step-by-Step Methodology

-

Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add 3-methyl-1-phenylbutane-1,2-dione and o-phenylenediamine.

-

Catalyst Addition: Add 5.0 mL of absolute ethanol to the vial, followed by 10 mol% of Zn(OTf)₂. Seal the vial with a crimp cap.

-

Irradiation: Place the vial in the microwave synthesizer. Set the parameters to 100 °C, 150 W maximum power, and a hold time of 15 minutes[1].

-

Quenching & Work-up: Allow the vial to cool to room temperature. Transfer the mixture to a separatory funnel, dilute with 15 mL of distilled water, and extract with Ethyl Acetate (3 × 10 mL).

-

Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography using a silica gel stationary phase and an isocratic elution of 5% EtOAc in Hexane[5].

Self-Validating System: Analytical Checkpoints

To ensure scientific integrity, the protocol must be self-validating. Do not proceed to biological assays without confirming the following checkpoints:

-

In-Process TLC Monitoring: The starting diketone is UV-active. Upon completion, TLC (9:1 Hexane/EtOAc) should show the complete disappearance of the starting materials and the emergence of a single, bright fluorescent spot at a higher retention factor (R_f ≈ 0.6), corresponding to the highly non-polar 2-isopropyl-3-phenylquinoxaline[5].

-

Structural Validation (¹H NMR): The definitive proof of successful cyclization is the disappearance of the primary amine protons (broad singlet at ~4.0 ppm) and the emergence of the characteristic isopropyl signature of the product. Look for a sharp doublet at ~1.20 ppm (6H, J = 6.8 Hz) and a distinct heptet at ~3.40 ppm (1H, J = 6.8 Hz) [5][6]. The aromatic protons of the newly formed quinoxaline core will appear significantly downfield between 7.45 and 8.15 ppm[5].

References

-

[1] Application Note: Microwave-Assisted Synthesis of Quinoxalines from 3-Methoxymethyl-benzene-1,2-diamine. Benchchem. 1

-

[3] Recent advances in the transition-metal-free synthesis of quinoxalines. PMC / NIH. 3

-

[2] Synthesis of Quinoxalines in Presence of Zinc Triflate. Asian Journal of Chemistry. 2

-

[4] PDTC - Catalyzed One-Pot Two-Component Synthesis of Substituted-Quinoxalines. Rasayan Journal of Chemistry. 4

-

[5] Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. MDPI.5

-

[6] Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones from o-Phenylenediamines, Aryl Ketones and Sulfur. The Royal Society of Chemistry. 6

Sources

Application Note: 3-Methyl-1-phenylbutane-1,2-dione as a Visible-Light Photoinitiator

Executive Summary

This application note details the protocol for utilizing 3-Methyl-1-phenylbutane-1,2-dione (an isopropyl-substituted

Unlike traditional UV initiators (e.g., DMPA) or the ubiquitous visible-light initiator Camphorquinone (CQ), this molecule offers a unique "Hybrid Type I/II" mechanism . It combines the bond-cleavage capability of Type I initiators with the hydrogen-abstraction potential of Type II systems. This dual nature allows for efficient curing under visible blue light (400–500 nm) with reduced "yellowing" artifacts common in CQ-based systems, making it ideal for dental restoratives, biomedical hydrogels, and high-aesthetic coatings.

Scientific Mechanism & Causality

Photophysics and Radical Generation

The core chromophore of 3-Methyl-1-phenylbutane-1,2-dione is the

From the

-

Norrish Type I (Homolytic Cleavage): The bond between the two carbonyl carbons cleaves.[1][2][3] The isopropyl substitution (compared to the methyl in PPD) stabilizes the resulting acyl radical, potentially enhancing this pathway compared to less substituted analogs.

-

Norrish Type II (H-Abstraction): In the presence of a co-initiator (typically a tertiary amine), the excited triplet state abstracts a hydrogen atom, forming an aminoalkyl radical (the active initiating species) and a ketyl radical (usually inactive/terminating).

Why This Molecule?

-

Spectral Overlap: It absorbs efficiently in the 380–480 nm range, matching standard dental LED curing lights (e.g., Valo, Bluephase).

-

Reduced Color: Unlike Camphorquinone, which leaves a residual yellow tint due to unreacted initiator, the photoproducts of this

-diketone are typically colorless (photobleaching effect). -

Efficiency: The aromatic ring provides a higher molar extinction coefficient (

) than aliphatic diketones like CQ, theoretically allowing for lower initiator concentrations.

Mechanistic Pathway Diagram

Figure 1: Dual-mode photoinitiation mechanism. The molecule can initiate via direct cleavage (Type I) or amine-assisted abstraction (Type II), providing versatility in formulation.

Experimental Protocol

Materials & Equipment

-

Photoinitiator: 3-Methyl-1-phenylbutane-1,2-dione (Purity >98%).

-

Monomer Base: Bis-GMA / TEGDMA (70/30 wt%) mix (Standard dental resin model).

-

Co-initiator (Amine): Ethyl-4-(dimethylamino)benzoate (EDMAB) or 2-(Dimethylamino)ethyl methacrylate (DMAEMA).

-

Light Source: Blue LED Curing Unit (Emission: 430–480 nm, Irradiance: >800 mW/cm²).

-

Analysis: FTIR Spectrometer with ATR accessory.

Formulation Ratios (Self-Validating Design)

To ensure experimental success, three formulations should be prepared. This design validates the "Hybrid" nature of the initiator.

| Component | Role | Formulation A (Type I Test) | Formulation B (Type II Optimized) | Formulation C (Control - CQ) |

| Bis-GMA/TEGDMA | Resin Matrix | 99.0 wt% | 98.5 wt% | 98.5 wt% |

| 3-Methyl...dione | Photoinitiator | 1.0 wt% | 0.5 wt% | 0 |

| Camphorquinone | Ref. Initiator | 0 | 0 | 0.5 wt% |

| EDMAB (Amine) | H-Donor | 0 | 1.0 wt% | 1.0 wt% |

-

Logic: Formulation A tests if the molecule works without amine (Type I). Formulation B is the optimized protocol. Formulation C is the industry standard for comparison.

Step-by-Step Methodology

Phase 1: Preparation

-

Weighing: Weigh monomers into amber glass vials (to prevent premature curing from ambient light).

-

Dissolution: Add the photoinitiator (and amine for B/C).

-

Note: 3-Methyl-1-phenylbutane-1,2-dione is a liquid or low-melting solid. It dissolves rapidly in acrylate monomers.

-

Action: Sonicate at room temperature for 10 minutes until the solution is optically clear.

-

-

Degassing (Critical):

-

Why? Oxygen quenches triplet states and scavenges radicals.

-

Step: Bubble dry nitrogen through the resin for 5 minutes prior to curing.

-

Phase 2: Real-Time FTIR Curing Analysis

-

Setup: Place a drop of resin (~10 µL) on the ATR diamond crystal.

-

Spectrum Acquisition: Collect a background spectrum. Start continuous scanning (kinetic mode, approx. 2 scans/second).

-

Irradiation:

-

Wait 10 seconds (baseline).

-

Turn on the LED light tip positioned exactly 2 mm above the sample.

-

Irradiate for 40 seconds.

-

-

Data Processing: Track the decrease of the aliphatic C=C peak at 1638 cm⁻¹ . Use the aromatic C=C peak at 1608 cm⁻¹ (from Bis-GMA) as an internal standard reference (it does not react).

Phase 3: Calculation

Calculate the Degree of Conversion (

Workflow Visualization

Figure 2: Experimental workflow for validating photoinitiator efficiency using FTIR spectroscopy.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Oxygen Inhibition | Increase N₂ purge time or cover sample with a Mylar strip during curing. |

| Sample Yellowing | Excess Initiator | Reduce concentration to 0.2–0.3 wt%. The aromatic ring absorbs strongly; less is often more. |

| Incomplete Solubility | High Viscosity | Warm the Bis-GMA resin to 40°C before mixing, then cool to RT. |

| Slow Cure Speed | Spectral Mismatch | Ensure LED output overlaps with 390–410 nm. Some "Blue-only" LEDs (450-470 nm) may be less efficient than "Polywave" LEDs. |

References

-

IUPAC. (2025). Norrish Type I and Type II Photoinitiation Mechanisms. IUPAC Gold Book. [Link]

-

Cook, W. D., & Chen, F. (2011). Copper-catalyzed transfer radical photopolymerization initiated by 1-phenyl-1,2-propanedione. Journal of Polymer Science Part A. [Link]

-

Schneider, L. F., et al. (2008). Phenyl-propanedione (PPD) as an alternative photoinitiator for dental resins.[4] Dental Materials. [Link]

-

Neumann, M. G., et al. (2005). Excited-state interaction of camphorquinone and 1-phenyl-1,2-propanedione with amine co-initiators. Polymer. [Link]

-

PubChem. (2025).[5] Compound Summary: 3-Methyl-1-phenylbutane-1,2-dione.[6] National Library of Medicine. [Link]

Sources

- 1. Explain Norrish type 1 and 2 photochemical reactions with examples. | Filo [askfilo.com]

- 2. Norrish Type I an II Reaction (Cleavage) (Chapter 87) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Norrish reaction - Wikipedia [en.wikipedia.org]

- 4. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methyl-1-phenylbutane-1,3-dione | C11H12O2 | CID 569369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-methyl-1-phenylbutane-1,2-dione | CAS#:7332-95-8 | Chemsrc [chemsrc.com]

Application Note: Catalytic Condensation of 3-Methyl-1-phenylbutane-1,2-dione with Diamines for N-Heterocycle Synthesis

Executive Summary

The synthesis of quinoxaline and pyrazine derivatives is a cornerstone of modern medicinal chemistry, with these N-heterocycles serving as critical pharmacophores in antimicrobial, antiviral, and antineoplastic agents[1]. This application note details the optimized, green condensation of the unsymmetrical

Mechanistic Principles & Reagent Causality

The formation of quinoxalines via the condensation of 1,2-diketones and aryl-1,2-diamines proceeds through a double Schiff base formation[1]. To achieve high yields, several mechanistic factors must be controlled:

-

Substrate Sterics and Electrophilicity: 3-Methyl-1-phenylbutane-1,2-dione possesses two distinct carbonyl environments: one adjacent to a bulky isopropyl group and another conjugated with a phenyl ring. The initial nucleophilic attack by the diamine is governed by the delicate balance between the steric hindrance of the isopropyl group and the electronic delocalization of the phenyl ring.

-

Catalyst Causality: Uncatalyzed condensations often suffer from long reaction times and thermal degradation. The introduction of a mild Lewis acid, such as Ammonium heptamolybdate tetrahydrate[

], coordinates with the dione oxygen atoms. This polarization increases the electrophilicity of the carbonyl carbons, drastically lowering the activation energy and allowing the reaction to proceed rapidly at room temperature. Alternatively, molecular iodine ( -

Solvent Dynamics: An ethanol/water (3:1 v/v) system is selected not merely for its "green" profile, but for its specific dielectric properties. The mixed solvent provides optimal solvation for both the hydrophobic organic substrates and the highly polar inorganic catalyst, creating a homogeneous catalytic microenvironment that drives the reaction forward.

Experimental Workflows

Self-Validating System Design:

These protocols are engineered to be self-validating. 3-Methyl-1-phenylbutane-1,2-dione exhibits a characteristic yellow color due to the

Objective: Condensation of 3-methyl-1-phenylbutane-1,2-dione with o-phenylenediamine.

-

Preparation: To a 50 mL round-bottomed flask, add 1.0 mmol of 3-methyl-1-phenylbutane-1,2-dione and 1.0 mmol of o-phenylenediamine.

-

Solvation: Suspend the reactants in 20 mL of an EtOH/H

O (3:1 v/v) mixture. Rationale: The 3:1 ratio maximizes the solubility of the organic precursors while retaining enough aqueous character to dissolve the molybdate catalyst. -

Catalysis: Add 0.02 mmol (2 mol%) of

. -

Reaction: Stir the mixture at room temperature (20–25 °C). Monitor the reaction via TLC (Hexane:Ethyl Acetate, 9:1). The reaction typically reaches completion within 15–20 minutes.

-

Isolation: Upon completion, the product precipitates. Filter the solid under vacuum and wash with 10 mL of cold aqueous ethanol to remove residual catalyst and unreacted trace amines.

-

Purification: Recrystallize from hot ethanol to yield analytically pure 2-isopropyl-3-phenylquinoxaline.

Objective: Condensation with ethylenediamine.

-

Preparation: Dissolve 1.0 mmol of 3-methyl-1-phenylbutane-1,2-dione in 15 mL of anhydrous methanol[4]. Cool the flask to 0 °C in an ice bath.

-

Addition: Dissolve 1.1 mmol of ethylenediamine in 5 mL of methanol. Add this solution dropwise to the diketone. Rationale: Aliphatic diamines are highly nucleophilic; dropwise addition at 0 °C prevents exothermic runaway and intermolecular oligomerization.

-

Reaction: Remove the ice bath and allow the solution to warm to room temperature, stirring for 2 hours[4].

-

Workup: Evaporate the methanol under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the dihydropyrazine derivative.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between catalyst selection, solvent environment, and reaction efficiency for the condensation of

| Catalyst (Loading) | Solvent System | Temperature | Time (min) | Isolated Yield (%) |

| None | EtOH | Reflux | 120 | 65 |

| ZnCl | EtOH/H | RT | 90 | 75 |

| I | H | Reflux | 60 | 88 |

| EtOH/H | RT | 15 | 95 |

Data extrapolated from established optimization studies on

Workflow Visualization

The following logical workflow maps the critical steps and decision gates in the catalytic condensation process.

Workflow for the catalytic condensation of α-diketones with diamines.

References

-

SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. sid.ir.

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. sapub.org. 1

-

Green Synthesis of Quinoxaline derivatives. ajrconline.org. 3

-

Synthesis of quinoxaline derivatives using different diketo and diamines. researchgate.net. 4

-

3-Methyl-1-phenylbutane-1,2-dione|CAS 7332-95-8. benchchem.com. 2

-

3-methyl-1-phenylbutane-1,2-dione | CAS#:7332-95-8. chemsrc.com.

Sources